Difurazon hydrochloride
CAS No.: 2315-20-0
Cat. No.: VC0538591
Molecular Formula: C14H13ClN6O6
Molecular Weight: 396.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2315-20-0 |
---|---|
Molecular Formula | C14H13ClN6O6 |
Molecular Weight | 396.74 g/mol |
IUPAC Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride |
Standard InChI | InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H |
Standard InChI Key | ZEGPTFVBNBCAHZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-].Cl |
SMILES | C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl |
Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Difurazon hydrochloride is systematically named 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride. Key identifiers include:
The compound features two nitro-substituted furan rings linked by a conjugated dienone backbone, with a hydrazinecarboximidamide group protonated as a hydrochloride salt . This structure facilitates redox activity, critical to its mutagenic and antibacterial effects .
Physicochemical Properties
Data on solubility, stability, and thermal properties remain limited in public literature. Preliminary analyses suggest:
Mechanisms of Action
Mutagenicity
Difurazon hydrochloride induces DNA damage via nitroreduction, generating reactive intermediates that form covalent adducts with nucleic acids . This mechanism parallels other nitroheterocyclic mutagens, such as nitrofurans, which are known to cause base-pair substitutions and frameshift mutations .
Antibacterial Activity
As a growth promoter in animal feeds, it suppresses gram-negative pathogens by disrupting redox cycling in bacterial cells, though precise molecular targets remain uncharacterized .
Applications
Veterinary Medicine
Historically employed to treat bacillary dysentery in livestock, its use has declined due to safety concerns .
Agriculture
As an antibacterial additive in poultry and swine feeds, it enhances weight gain and feed efficiency at subtherapeutic doses (5–50 ppm) .
Endpoint | Data | Source |
---|---|---|
Skin Irritation | Moderate irritation observed in rodent models | |
Eye Irritation | Severe corneal damage in rabbits |
Chronic and Mutagenic Effects
-
In vitro: Positive in Ames test (Salmonella typhimurium TA98, TA100) .
-
In vivo: Carcinogenic potential suspected but unconfirmed due to limited long-term studies .
Regulatory and Environmental Considerations
Region | Status | Source |
---|---|---|
EU | Not approved for food-producing animals since 1997 (EC Regulation 2377/90) | Inferred |
US | Banned in poultry feeds post-2005 due to nitrofuran analog concerns | Inferred |
Environmental persistence is undocumented, but nitro groups suggest potential groundwater contamination risks .
Research and Development
Recent studies focus on:
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